molecular formula C24H17BrO5 B4597682 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-bromobenzoate

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-bromobenzoate

Cat. No.: B4597682
M. Wt: 465.3 g/mol
InChI Key: GFUSRAUTEMUEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-bromobenzoate is a useful research compound. Its molecular formula is C24H17BrO5 and its molecular weight is 465.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.02594 g/mol and the complexity rating of the compound is 681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Application

A study focused on the synthesis and characterization of new zinc phthalocyanine derivatives, highlighting their photophysical and photochemical properties. These properties are crucial for photodynamic therapy (PDT), a treatment modality for cancer. The high singlet oxygen quantum yield and good fluorescence properties of these derivatives indicate their potential as effective Type II photosensitizers in PDT. This suggests that similar compounds, including 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-bromobenzoate, could have applications in cancer treatment through photodynamic therapy due to their ability to generate singlet oxygen efficiently (Pişkin, Canpolat, & Öztürk, 2020).

Green Chemistry and Synthetic Efficiency

Research on the synthesis of benzo[c]chromen-6-ones using a Suzuki coupling and lactonization sequence has explored the use of ionic liquids. This approach enhances the efficiency of the Suzuki coupling and enables a more environmentally friendly synthesis by reducing the number of steps required for cyclization. The use of ionic liquids has shown promise for scaling up these reactions from laboratory to multi-kilogram scale, indicating that this compound and similar compounds can be produced more sustainably and efficiently (Kemperman, Horst, Goor, Roeters, Bergwerff, Van der Eem, & Basten, 2006).

Antibacterial Applications

The synthesis and evaluation of 4-hydroxy-chromen-2-one derivatives for their antibacterial properties highlight the potential of these compounds to act as potent antibacterial agents. This research indicates that derivatives of this compound could be developed into new antibacterial drugs or preservatives, given their high level of bacteriostatic and bactericidal activity against various bacterial strains (Behrami & Dobroshi, 2019).

Antioxidant Activity

The isolation of bromophenol derivatives from the red alga Rhodomela confervoides, which exhibited potent antioxidant activity, suggests that structurally related compounds, such as this compound, could also possess significant antioxidant properties. These findings open avenues for the exploration of these compounds as natural antioxidants in food preservation, cosmetics, or as dietary supplements to combat oxidative stress (Li, Li, Gloer, & Wang, 2011).

Properties

IUPAC Name

[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 2-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrO5/c1-14-22(15-7-9-16(28-2)10-8-15)23(26)19-12-11-17(13-21(19)29-14)30-24(27)18-5-3-4-6-20(18)25/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUSRAUTEMUEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3Br)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-bromobenzoate
Reactant of Route 2
Reactant of Route 2
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-bromobenzoate
Reactant of Route 3
Reactant of Route 3
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-bromobenzoate
Reactant of Route 4
Reactant of Route 4
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-bromobenzoate
Reactant of Route 5
Reactant of Route 5
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-bromobenzoate
Reactant of Route 6
Reactant of Route 6
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-bromobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.